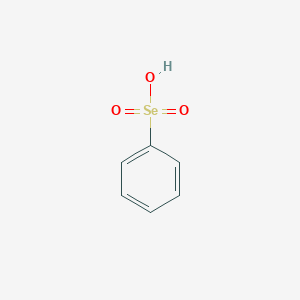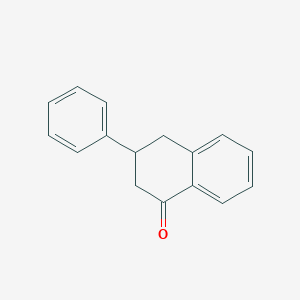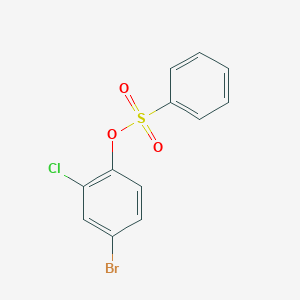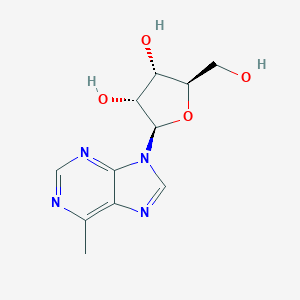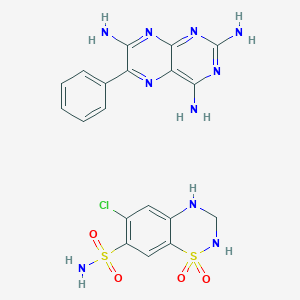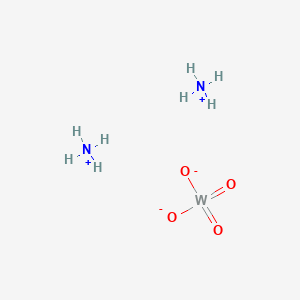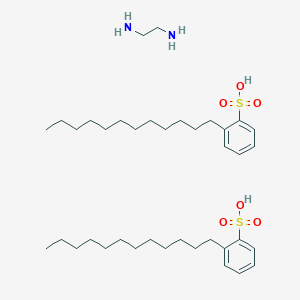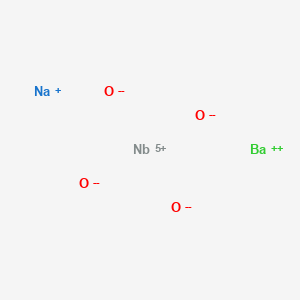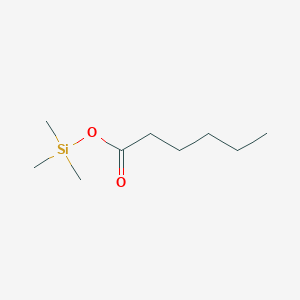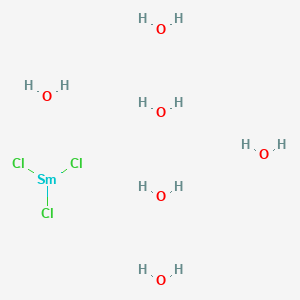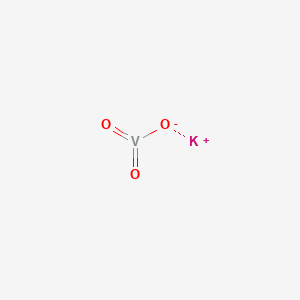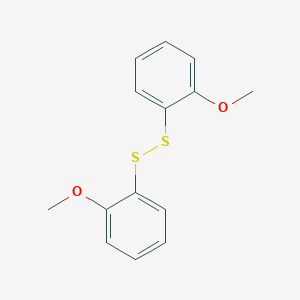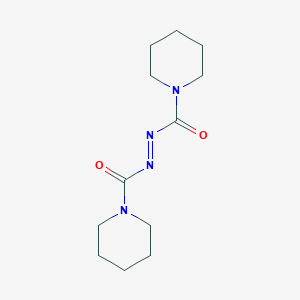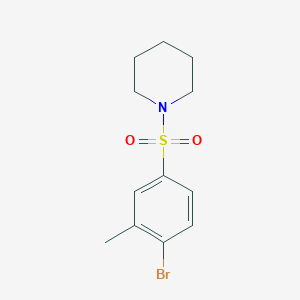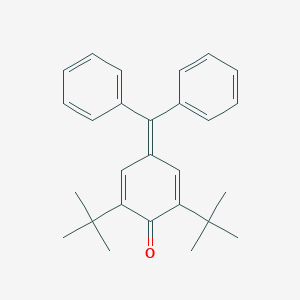
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one, also known as dibenzalacetone, is a yellow crystalline solid that is widely used in scientific research. It has a unique structure that makes it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone varies depending on the application. In coordination chemistry, it acts as a bidentate ligand, where it can coordinate to a metal ion through two oxygen atoms. In photodynamic therapy, it acts as a photosensitizer, where it can generate singlet oxygen upon exposure to light. In organic synthesis, it acts as a nucleophile, where it can attack electrophilic carbonyl groups to form carbon-carbon bonds.
Biochemical And Physiological Effects
Dibenzalacetone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, where it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, where it can inhibit the production of inflammatory cytokines. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been shown to have anticancer properties, where it can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Dibenzalacetone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in small quantities. However, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light, which can lead to degradation over time.
Future Directions
There are several future directions for research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone. One direction is to explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, research can be conducted on the use of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds in complex molecules.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone is a versatile compound that has many applications in scientific research. Its unique structure and properties make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has several advantages for lab experiments. Further research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone can lead to new discoveries and applications in the future.
Synthesis Methods
The synthesis of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the carbonyl group of the benzaldehyde reacts with the alpha-carbon of the acetone to form a carbon-carbon double bond. The resulting product is 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone, which can be purified through recrystallization.
Scientific Research Applications
Dibenzalacetone has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, where it can form complexes with metal ions. It has also been used as a photosensitizer in photodynamic therapy, where it can generate singlet oxygen upon exposure to light. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been used as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds.
properties
CAS RN |
13131-76-5 |
|---|---|
Product Name |
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one |
Molecular Formula |
C27H30O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-benzhydrylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H30O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI Key |
YYCJKXQRAPJWCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
Other CAS RN |
13131-76-5 |
synonyms |
1-Isobutyl-3,5-dimethylcyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



